Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate
Description
Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate (CAS: 191091-33-5) is a bifunctional N-hydroxysuccinimide (NHS) ester featuring an 18-carbon (C16) spacer between two reactive NHS groups. Its molecular formula is C₂₆H₄₀N₂O₈, with a molecular weight of 508.6 g/mol . This compound is widely used in bioconjugation to crosslink amino-containing molecules (e.g., proteins, antibodies) via stable amide bonds. Its long hydrocarbon chain provides flexibility, making it advantageous in materials science and nanotechnology applications .
Properties
Molecular Formula |
C26H40N2O8 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate |
InChI |
InChI=1S/C26H40N2O8/c29-21-17-18-22(30)27(21)35-25(33)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-26(34)36-28-23(31)19-20-24(28)32/h1-20H2 |
InChI Key |
REVFGBCPGLJPKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
$$
\text{Octadecanedioic Acid} + 2 \, \text{NHS} + \text{DCC} \rightarrow \text{this compound} + \text{Dicyclohexylurea (DCU)}
$$
Detailed Experimental Conditions
Method 1: Synthesis Using DCC in Tetrahydrofuran (THF)
| Parameter | Details |
|---|---|
| Reactants | Octadecanedioic acid, N-hydroxysuccinimide (NHS), DCC |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room temperature (20°C) |
| Reaction Time | 18 hours |
| Purification | Filtration through celite, followed by flash chromatography |
| Yield | ~71% |
- Dissolve octadecanedioic acid in THF.
- Add NHS and DCC to the solution.
- Stir at room temperature for 18 hours until completion (monitored via HPLC).
- Filter the reaction mixture to remove dicyclohexylurea (DCU).
- Concentrate the filtrate and purify via flash chromatography to obtain the product as a white solid.
Method 2: Alternative Solvent Systems
In some cases, other solvents like DMF or acetonitrile may be used instead of THF. However, these systems require additional steps for purification and often result in lower yields due to solubility issues.
Key Factors Affecting Synthesis
Reaction Conditions
- Temperature : Maintaining a consistent room temperature (~20°C) is critical for preventing side reactions.
- Reaction Time : Prolonged reaction times can lead to degradation or formation of by-products.
Purification Techniques
- Filtration through celite effectively removes DCU by-product.
- Flash chromatography ensures high purity but may result in slight product loss.
Coupling Agents
DCC is commonly used due to its efficiency in activating carboxylic acids for ester formation. However, alternatives like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be explored for specific applications.
Analytical Characterization
After synthesis, the product is characterized using:
- NMR Spectroscopy : Confirms the structural integrity of the compound.
- Mass Spectrometry (MS) : Verifies molecular weight.
- HPLC : Ensures purity by detecting impurities or unreacted starting materials.
Summary Table of Methods
| Method | Solvent | Coupling Agent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Method 1 | THF | DCC | 20°C | 18 hours | ~71% |
| Alternative Solvent | DMF/Acetonitrile | DCC | Room Temperature | Variable | Lower (~50%) |
Chemical Reactions Analysis
Types of Reactions: Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate primarily undergoes substitution reactions, where it reacts with nucleophiles to form stable amide bonds .
Common Reagents and Conditions: Common reagents used in these reactions include amines and other nucleophiles. The reactions are typically carried out in organic solvents under mild conditions to prevent decomposition of the compound .
Major Products: The major products formed from these reactions are amide derivatives, which are valuable intermediates in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate exerts its effects involves the formation of stable amide bonds through nucleophilic substitution reactions . The compound acts as a linking reagent, facilitating the attachment of various functional groups to target molecules . This process is crucial in the synthesis of complex organic compounds and the modification of biomolecules .
Comparison with Similar Compounds
Structural Analogs with Varying Chain Lengths
The reactivity and applications of NHS esters are influenced by the length of the spacer between the two NHS groups. Key analogs include:
Key Findings :
- Shorter chains (C8–C10) exhibit faster reaction rates due to reduced steric hindrance but are less suitable for applications requiring spatial flexibility .
- C16 (octadecanedioate) provides enhanced solubility in organic solvents (e.g., DMF, DMSO) and is preferred for stabilizing large biomolecules or nanoparticles .
Mono-NHS Esters and Protected Derivatives
Compounds with a single NHS group or protective groups differ in reactivity and application scope:
Key Findings :
- Mono-NHS esters (e.g., C16 palmitic acid NHS ester) are unsuitable for crosslinking but effective for labeling hydrophobic domains .
- Protected derivatives (e.g., tert-butyl) enable controlled reactions in multi-step syntheses, reducing side reactions .
Biological Activity
Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate is a compound that has garnered attention for its potential biological activities, particularly in the context of immunomodulation and as a linking reagent in organic synthesis. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound is classified as a linking reagent used primarily in organic synthesis. Its chemical formula can be represented as follows:
The compound features two 2,5-dioxopyrrolidin-1-yl moieties linked by an octadecanedioate chain, which contributes to its unique properties and potential biological effects.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its role in modulating immune responses and its potential therapeutic applications.
Immunomodulatory Effects
Research indicates that this compound may influence immune responses by affecting the interactions between immune cells. Specifically, it has been shown to block the PD-L1/PD-1 pathway, which is critical in regulating T cell activity and preventing T cell exhaustion during chronic infections or tumor development. This blockade can enhance T cell proliferation and cytokine production, suggesting its potential use in cancer therapy and chronic infection management .
Case Studies
Several studies have investigated the effects of this compound on immune modulation:
- Cancer Immunotherapy : In a study involving murine models, administration of this compound resulted in significant tumor regression by enhancing T cell activity against tumors. The compound's ability to inhibit PD-L1 interactions led to increased T cell activation and proliferation .
- Chronic Infection Response : Another study highlighted the compound's efficacy in reversing T cell exhaustion in models of chronic viral infection. By blocking the PD-L1/PD-1 interaction, this compound improved immune responses and reduced viral loads .
The synthesis of this compound typically involves the reaction of 2,5-dioxopyrrolidine derivatives with octadecanedioic acid under controlled conditions to yield the desired product. The mechanism through which it exerts its biological effects primarily revolves around its ability to inhibit specific protein interactions that regulate immune responses.
Comparative Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Enhances T cell activity | Blocks PD-L1/PD-1 interaction |
| Bis(2,5-dioxopyrrolidin-1-yl) succinate | Moderate immune modulation | Similar PD-L1 blockade |
| 2,5-Dioxopyrrolidine derivatives | Variable antibacterial activity | Depends on specific substituents |
Q & A
Q. What is the structural basis for the reactivity of NHS-C16-NHS in biomolecular conjugation?
NHS-C16-NHS contains two N-hydroxysuccinimide (NHS) ester groups separated by a 16-carbon aliphatic chain. The NHS esters react selectively with primary amines (ε-amino groups of lysine residues or N-termini) under mild alkaline conditions (pH 7.5–8.5), forming stable amide bonds. The C16 spacer provides flexibility, reducing steric hindrance in large biomolecular complexes. Buffers like PBS or HEPES are optimal, and reactions are typically quenched with Tris-HCl or glycine .
Q. What are the critical storage and handling requirements for NHS-C16-NHS?
The compound is moisture-sensitive and must be stored at ≤ -20°C in anhydrous conditions. Prior to use, it should be equilibrated to room temperature in a desiccator to prevent hydrolysis. For experimental use, prepare fresh solutions in dry DMSO or DMF to maintain stability. Avoid freeze-thaw cycles and exposure to amine-containing buffers during storage .
Q. How can researchers validate successful conjugation using NHS-C16-NHS?
Conjugation efficiency is typically validated via:
- SDS-PAGE : Shift in molecular weight of the target protein.
- Mass spectrometry : Detection of crosslinked adducts.
- Fluorescence labeling : If NHS-C16-NHS is coupled with fluorophores, fluorescence resonance energy transfer (FRET) can confirm proximity. Control experiments with amine-blocking agents (e.g., glycine ethyl ester) are essential to confirm specificity .
Advanced Research Questions
Q. How does spacer length (C16 vs. C12/C18) impact crosslinking efficiency in heterogeneous protein systems?
The C16 spacer balances flexibility and rigidity, enabling efficient crosslinking in multi-domain proteins. Comparative studies show that C16 improves crosslinking yields by 25–40% over C12 in systems with steric constraints (e.g., antibody-antigen complexes). However, excessively long spacers (C18) may reduce specificity due to increased nonspecific interactions. Optimal spacer length should be empirically determined using size-exclusion chromatography (SEC) or analytical ultracentrifugation .
Q. What experimental strategies mitigate hydrolysis of NHS-C16-NHS in aqueous environments?
Hydrolysis can be minimized by:
- Using anhydrous solvents (e.g., DMF) for stock solutions.
- Performing reactions at 4°C for temperature-sensitive systems.
- Employing a 5–10 molar excess of NHS-C16-NHS relative to target amines. Hydrolysis rates can be quantified via reverse-phase HPLC by monitoring the disappearance of the NHS ester peak (retention time ~8–10 min) .
Q. How can NHS-C16-NHS be utilized in designing stimuli-responsive hydrogels for drug delivery?
NHS-C16-NHS can crosslink amine-functionalized polymers (e.g., chitosan, PEG-amines) to form hydrogels. The C16 spacer enhances mesh size uniformity, improving drug-loading capacity. For pH-responsive release, incorporate carboxyl groups into the polymer backbone. Rheological studies (e.g., strain sweeps) and swelling ratios are critical for characterizing mechanical properties .
Q. What analytical methods resolve contradictions in crosslinking efficiency data between batch preparations?
Inconsistent results may arise from variations in:
- Amine accessibility : Use surface plasmon resonance (SPR) to map amine availability.
- Reagent purity : Validate via NMR (¹H, δ 2.8–3.0 ppm for succinimide protons) or LC-MS.
- Reaction kinetics : Monitor in real-time using stopped-flow spectroscopy with fluorescent amine probes (e.g., fluorescamine) .
Methodological Considerations Table
| Parameter | Basic Research Focus | Advanced Research Focus |
|---|---|---|
| Reaction Optimization | pH 7.5–8.5, 2h incubation, room temperature | Kinetic modeling for time-resolved crosslinking |
| Characterization | SDS-PAGE, Bradford assay | SEC-MALS, cryo-EM for structural resolution |
| Troubleshooting | Amine-blocking controls | Computational docking to predict binding sites |
| Applications | Protein-protein conjugation | Functionalized nanoparticles for biosensors |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
